[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](5-fluoro-1-methyl-1H-indol-2-yl)methanone
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Overview
Description
The compound 4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINOMETHANONE is a complex organic molecule that features a combination of a piperidine ring, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINOMETHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, hydroxylating agents, and indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINOMETHANONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINOMETHANONE: can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Chlorophenyl compounds:
These comparisons highlight the unique combination of functional groups in 4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINOMETHANONE , which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20ClFN2O2 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(5-fluoro-1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C21H20ClFN2O2/c1-24-18-7-6-17(23)12-14(18)13-19(24)20(26)25-10-8-21(27,9-11-25)15-2-4-16(22)5-3-15/h2-7,12-13,27H,8-11H2,1H3 |
InChI Key |
UCHYUDGEWJGCQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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